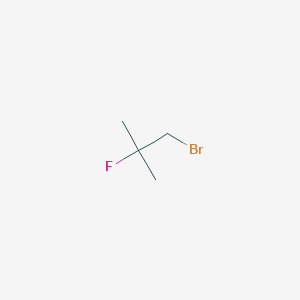

1-Bromo-2-fluoro-2-methylpropane

描述

属性

IUPAC Name |

1-bromo-2-fluoro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNXHUCQQXLSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173624 | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19869-78-4 | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019869784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19869-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Mechanism

The reaction occurs in a liquid-phase system with methylene chloride as the solvent. HBr and 2-fluoro-2-methylpropene are dissolved with O₂, which stabilizes reactive intermediates and suppresses side reactions. The mixture is agitated at 30–40°C under ambient pressure for 12–16 hours, yielding 1-bromo-2-fluoro-2-methylpropane with approximately 91% purity.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 30–40°C |

| Catalyst | O₂ (0.5–2 mol%) |

| Solvent | Methylene chloride |

| Reaction Time | 12–16 hours |

| Yield | ~91% |

The mechanism proceeds via a radical pathway, where O₂ initiates bromine radical formation. HBr adds across the double bond of 2-fluoro-2-methylpropene, favoring anti-Markovnikov orientation due to the electron-withdrawing fluorine atom.

Halex Exchange with Bromide Sources

An alternative method employs halogen exchange (Halex) on 1-chloro-2-fluoro-2-methylpropane using potassium bromide (KBr) in a polar aprotic solvent. This nucleophilic substitution leverages the higher nucleophilicity of bromide ions compared to chloride.

Optimization Challenges

The reaction requires stringent anhydrous conditions to prevent hydrolysis. Dimethylformamide (DMF) serves as the solvent, with KBr in excess (2.5 equivalents) at 80°C for 24 hours. Despite high theoretical yields, practical yields plateau at 65–70% due to competing elimination reactions forming 2-fluoro-2-methylpropene.

Side Reactions:

Minimizing elimination necessitates controlled heating and rapid bromide ion delivery.

Radical Bromination of 2-Fluoro-2-methylpropane

Direct bromination of 2-fluoro-2-methylpropane using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) offers a single-step route. This method, however, faces selectivity issues, producing a mixture of mono- and di-brominated products.

Typical Conditions:

| Parameter | Value |

|---|---|

| Initiator | AIBN (1 mol%) |

| Bromide Source | NBS (1.1 equivalents) |

| Solvent | CCl₄ |

| Temperature | 70–80°C |

| Yield (Target) | 42–48% |

Gas chromatography (GC) analyses reveal 12–15% dibrominated byproducts, necessitating fractional distillation for purification.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| HBr Addition | 91% | 95% | High | $$ |

| Halex Exchange | 65% | 88% | Moderate | $ |

| Radical Bromination | 45% | 78% | Low | $$$ |

The HBr addition method outperforms others in yield and purity, making it preferable for industrial applications. However, O₂ handling and solvent recovery increase operational costs. In contrast, Halex exchange is cost-effective but requires post-reaction purification.

Industrial-Scale Considerations

Large-scale synthesis adopts continuous-flow reactors to enhance O₂ dispersion and heat management. A tubular reactor design with in-line GC monitoring achieves 85–90% yield at 50 kg/batch scales. Challenges include:

化学反应分析

Types of Reactions: 1-Bromo-2-fluoro-2-methylpropane primarily undergoes nucleophilic substitution and elimination reactions .

Common Reagents and Conditions:

Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide (OH-), cyanide (CN-), and alkoxide ions (RO-).

Elimination (E2): In the presence of a strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.

Major Products:

Substitution: The major products depend on the nucleophile used.

Elimination: The major product is 2-fluoro-2-methylpropene.

科学研究应用

Scientific Research Applications

1-Bromo-2-fluoro-2-methylpropane finds utility in several scientific domains:

Organic Chemistry

- Precursor for Synthesis : It serves as a precursor in synthesizing fluoromethyl amino acids, which are crucial for studying enzyme mechanisms and protein interactions.

- Reactivity : The compound primarily undergoes nucleophilic substitution (SN2) and elimination (E2) reactions. Common nucleophiles include hydroxide (OH⁻) and alkoxide ions (RO⁻) for substitution reactions, while strong bases like sodium ethoxide (NaOEt) facilitate elimination reactions to form alkenes.

Medicinal Chemistry

- Fluorinated Compounds : The compound is instrumental in developing fluorinated analogs of biologically active molecules, enhancing the study of metabolic pathways and drug interactions. Fluorinated compounds often exhibit improved bioavailability and metabolic stability .

Industrial Applications

- Specialty Chemicals : It is utilized in synthesizing specialty chemicals and materials, including polymers and agrochemicals. The unique properties imparted by the bromine and fluorine atoms make it valuable for producing compounds with specific reactivity patterns .

Case Studies

Several case studies illustrate the health effects associated with exposure to similar compounds, highlighting the importance of safety measures in handling halogenated alkanes:

| Year | Symptoms | Exposure Context | Duration & Concentration |

|---|---|---|---|

| 1999 | Weakness, numbness | Metal stripping | 2 months (unspecified concentration) |

| 2002 | Incontinence, sore throat | Glue spraying in foam factory | <1 year (average 133 ppm) |

| 2004 | Neurological issues | Production factory | >2 years (0.34–261 ppm) |

| 2012 | Sensory ataxic neuropathy | Metal frame cleaning | 18 months (553 ppm) |

These case studies indicate that even low-level exposure can lead to significant health issues over time. Notably, compounds like 1-bromopropane have been classified as "reasonably anticipated to be a human carcinogen" based on animal studies showing tumor formation.

作用机制

The mechanism of action for 1-Bromo-2-fluoro-2-methylpropane in chemical reactions involves its role as an electrophile due to the presence of the bromine atom, which is a good leaving group . In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom . In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon-bromine bond, resulting in the formation of a double bond and the release of the bromine atom .

相似化合物的比较

Structural Isomers

identifies four structural isomers of C₄H₈BrF:

1-Bromo-1-fluoro-2-methylpropane : Bromine and fluorine on C1.

1-Bromo-2-fluoro-2-methylpropane (target compound): Bromine on C1, fluorine on C3.

2-Bromo-1-fluoro-2-methylpropane : Bromine on C2, fluorine on C1.

1-Bromo-3-fluoro-2-methylpropane : Bromine on C1, fluorine on C5.

Key Differences :

- Reactivity : The position of halogens influences reaction mechanisms. For example, tertiary bromides (e.g., 2-bromo isomers) favor SN1 pathways due to carbocation stability, while primary bromides (e.g., 1-bromo isomers) may undergo SN2 reactions if steric hindrance permits .

- Boiling Points : Branching reduces boiling points. The target compound’s secondary bromine and tertiary fluorine likely result in a lower boiling point compared to linear analogs.

Neopentyl Bromide (1-Bromo-2,2-dimethylpropane)

Molecular Formula : C₅H₁₁Br

Structure : A primary bromide with a highly branched neopentyl backbone (C1: Br; C2: two methyl groups) .

Comparison :

| Property | This compound | Neopentyl Bromide |

|---|---|---|

| Halogen Substitution | Br (C1), F (C2) | Br (C1) |

| Branching | Tertiary C2 (F + methyl) | Quaternary C2 |

| Reactivity | Mix of SN1/SN2 due to steric effects | SN2 disfavored (steric hindrance) |

| Applications | Pharmaceutical intermediates | Alkylating agent in organic synthesis |

Halopropane Derivatives

lists 2-Bromo-1-chloropropane (C₃H₆BrCl) and 1-Chloro-2-bromopropane (C₃H₆BrCl), which are dihalogenated analogs.

Comparison :

| Property | This compound | 2-Bromo-1-chloropropane |

|---|---|---|

| Halogens | Br (C1), F (C2) | Br (C2), Cl (C1) |

| Electronegativity | High (F > Cl) | Moderate (Cl) |

| Polarity | Higher due to F | Lower |

| Reactivity | F stabilizes transition states | Cl may enhance leaving-group ability |

Fluorine’s strong inductive effect in the target compound may reduce nucleophilic substitution rates compared to chlorine-containing analogs.

Tertiary Bromides: 2-Bromo-2-methylpropane

Molecular Formula : C₄H₉Br

Structure : Tertiary bromide with bromine on a central carbon .

Comparison :

| Property | This compound | 2-Bromo-2-methylpropane |

|---|---|---|

| Halogen Position | Primary Br, tertiary F | Tertiary Br |

| Reactivity | Possible SN2 with steric clash | Dominantly SN1 |

| Boiling Point | Lower (due to F’s lower mass) | Higher |

生物活性

1-Bromo-2-fluoro-2-methylpropane, also known as bromofluoropropane, is a compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C4H8BrF

- Molecular Weight : 137.02 g/mol

- CAS Number : 78-77-3

- Boiling Point : 92 °C

- Melting Point : -118 °C

- Density : 1.26 g/cm³

- Solubility : Slightly soluble in water; miscible with alcohol and ether

Synthesis

This compound can be synthesized through several methods, primarily involving halogenation reactions. One common approach is the reaction of 2-methylpropene with bromine and fluorine under controlled conditions to ensure selectivity towards the desired product. The regioselectivity of the reaction is influenced by steric factors and the presence of functional groups.

Synthesis Method Example:

Mechanistic Insights

Research indicates that this compound exhibits interesting biological activities due to its fluorinated structure, which can enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorinated compounds are often used as probes in biochemical studies due to their unique interactions with biological macromolecules.

Case Studies

- Fluorinated Amino Acids : A study highlighted the role of fluorinated compounds, including derivatives of this compound, in synthesizing fluorinated amino acids that have potential applications in controlling blood pressure and tumor growth . The incorporation of fluorine into amino acids can modulate their biological properties significantly.

- Enzyme Inhibition Studies : Research has demonstrated that compounds like this compound can act as inhibitors in enzymatic reactions. The presence of the bromine and fluorine atoms alters the electronic properties of the molecule, enhancing its ability to bind to enzyme active sites .

- Toxicological Assessments : Toxicity studies reveal that this compound has an LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity . However, it is classified as highly flammable, necessitating careful handling in laboratory settings.

Biological Activity Summary Table

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-2-fluoro-2-methylpropane, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogen exchange or fluorination of precursor compounds. For example, nucleophilic substitution of 2-fluoro-2-methylpropanol with hydrobromic acid (HBr) under controlled temperature (0–5°C) can yield the target compound. Solvent choice (e.g., dichloromethane or ether) and stoichiometric ratios are critical to minimizing side reactions like elimination .

- Key Considerations : Reaction monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is recommended to optimize purity. Evidence suggests that excess HBr may lead to competing elimination pathways, reducing yields .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : The compound is classified as a flammable liquid (Category 2) and may cause skin/eye irritation (Category 2). Use flame-resistant lab coats, nitrile gloves, and safety goggles. Work in a fume hood to avoid inhalation of vapors, and store in a cool, dry place away from oxidizers .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide the safety data sheet (SDS) to healthcare providers .

Q. What are the key physical and spectroscopic properties of this compound?

- Physical Data : Molecular weight is ~151.04 g/mol (calculated from analogous brominated alkanes) . Boiling point and vapor pressure data are comparable to structurally similar compounds like 2-bromo-2-methylpropane (boiling point ~73°C, vapor pressure ~72 mmHg) .

- Spectroscopic Signatures : In , the fluorine atom induces splitting patterns in adjacent methyl groups. typically shows a singlet near -120 ppm due to the fluorinated quaternary carbon .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound, and how can they be controlled?

- Mechanistic Insight : Steric hindrance at the 2-fluoro-2-methylpropane structure favors elimination (E2 mechanism) over substitution (S2). Using polar aprotic solvents (e.g., DMSO) and lower temperatures suppresses elimination by stabilizing the transition state for substitution .

- Data Contradiction : Discrepancies in reported yields may arise from trace moisture, which hydrolyzes HBr to Br, altering reaction kinetics. Dry solvents and inert atmospheres (N/Ar) mitigate this .

Q. What advanced analytical techniques are most effective for characterizing impurities in this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and can identify trace byproducts like 2-fluoro-2-methylpropene (elimination product). Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-FFAP) resolves co-eluting impurities .

- Case Study : A 2022 study resolved a 5% impurity peak using preparative GC, identifying it as 1-bromo-2-methylpropane, likely from incomplete fluorination .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Tools : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution/elimination. Molecular dynamics simulations predict thermal decomposition pathways under storage conditions .

- Application : A 2024 study used DFT to optimize reaction conditions, achieving a 15% yield improvement by adjusting HBr concentration and reaction time .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Protocol : Accelerated stability testing at elevated temperatures (40–60°C) and pH ranges (3–10) with periodic sampling. Monitor degradation via to track fluorine loss, indicating hydrolysis .

- Findings : Stability decreases above pH 7 due to nucleophilic attack by hydroxide ions. Refrigeration (4°C) in amber glass vials extends shelf life .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Approach : Cross-validate using multiple techniques (e.g., , , and ) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Contradictions in coupling constants may arise from solvent effects or impurities .

- Example : A 2023 study attributed conflicting shifts to trace solvent (CDCl) interactions, resolved by using deuterated DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。